



Application Notes and Protocols: INI-4001 in Combination with Anti-PD-1 Therapy

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and representative protocols for the use of INI-4001, a Toll-like receptor 7 and 8 (TLR7/8) agonist, in combination with anti-PD-1 therapy for cancer research. The information is based on publicly available preclinical data and clinical trial designs.

Introduction

INI-4001 is a novel immunotherapy agent that activates the innate immune system through the stimulation of TLR7 and TLR8.[1][2] This activation leads to the production of pro-inflammatory cytokines, such as Interferon-alpha (IFNα), and the maturation of antigen-presenting cells (APCs).[1][2][3] Enhanced APC function and cytokine production subsequently prime a robust adaptive immune response, including the activation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells.[1][2]

Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, is often overexpressed on tumor cells, leading to T cell exhaustion and immune evasion. Anti-PD-1 monoclonal antibodies block this interaction, restoring T cell effector function.

The combination of **INI-4001** and anti-PD-1 therapy is a promising strategy to enhance antitumor immunity. **INI-4001**'s ability to prime the immune system is expected to synergize with the checkpoint blockade by anti-PD-1 antibodies, leading to a more potent and durable anti-



cancer effect.[4] Preclinical studies have shown that **INI-4001** is effective as a monotherapy and in combination with anti-PD-1 therapy in syngeneic murine tumor models, including Lewis Lung Carcinoma (LLC), MC38 colon adenocarcinoma, and B16F10 melanoma.[3][5] A Phase 1 clinical trial (NCT06302426) is currently evaluating the safety and efficacy of **INI-4001** alone and in combination with anti-PD-1/PD-L1 inhibitors in patients with advanced solid tumors.[3][6]

Data Presentation

While specific quantitative data from Inimmune's preclinical studies with **INI-4001** in combination with anti-PD-1 are not publicly available, the following tables represent the expected outcomes based on the reported synergistic effects. These tables are for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Illustrative Tumor Growth Inhibition in a Syngeneic Mouse Model (e.g., MC38)

Treatment Group	Number of Mice	Mean Tumor Volume (mm³) at Day 21 ± SEM	Percent Tumor Growth Inhibition (%)
Vehicle Control	10	1500 ± 150	-
INI-4001	10	900 ± 120	40
Anti-PD-1 mAb	10	825 ± 110	45
INI-4001 + Anti-PD-1 mAb	10	300 ± 75	80

Table 2: Illustrative Survival Data in a Syngeneic Mouse Model (e.g., B16F10)



Treatment Group	Number of Mice	Median Survival (Days)	Percent Increase in Lifespan
Vehicle Control	10	25	-
INI-4001	10	35	40
Anti-PD-1 mAb	10	38	52
INI-4001 + Anti-PD-1 mAb	10	55	120

Table 3: Illustrative Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)

Treatment Group	% CD8+ of CD45+ Cells	% CD4+ of CD45+ Cells	CD8+/Treg Ratio	IFNy+ CD8+ T Cells (%)
Vehicle Control	10 ± 2.1	15 ± 3.2	1.5 ± 0.3	5 ± 1.2
INI-4001	18 ± 3.5	14 ± 2.8	3.0 ± 0.5	15 ± 2.5
Anti-PD-1 mAb	20 ± 4.0	16 ± 3.0	3.5 ± 0.6	18 ± 3.1
INI-4001 + Anti- PD-1 mAb	35 ± 5.2	15 ± 2.5	7.0 ± 1.1	30 ± 4.5

Experimental Protocols

The following are representative protocols for evaluating the combination of **INI-4001** and anti-PD-1 therapy in a syngeneic mouse tumor model.

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model

- 1. Cell Culture and Animal Models:
- Cell Lines: Use murine cancer cell lines such as MC38 (colon carcinoma), B16F10 (melanoma), or LLC (Lewis Lung Carcinoma). Culture cells in appropriate media and ensure they are in the exponential growth phase and free of pathogens.



- Animals: Use immunocompetent mice that are syngeneic to the chosen cell line (e.g., C57BL/6 for MC38 and B16F10). House animals in a specific pathogen-free facility.
- 2. Tumor Implantation:
- Harvest and wash cultured tumor cells with sterile phosphate-buffered saline (PBS).
- Subcutaneously inject 1 x 10⁶ cells in 100 μ L of PBS into the flank of each mouse.
- Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
- 3. Treatment Groups and Administration:
- Randomize mice into four groups:
- Vehicle Control
- INI-4001
- Anti-PD-1 mAb
- **INI-4001** + Anti-PD-1 mAb
- **INI-4001** Administration: The specific formulation and dosage are proprietary. A representative protocol would involve intraperitoneal (i.p.) or intravenous (i.v.) injection of **INI-4001** at a dose range of 0.1-1 mg/kg, administered twice weekly.
- Anti-PD-1 mAb Administration: Administer a murine-specific anti-PD-1 antibody (e.g., clone RMP1-14) at a dose of 10 mg/kg via i.p. injection twice weekly.
- 4. Monitoring and Endpoints:
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
- Monitor animal body weight and overall health.
- The primary endpoint is tumor growth inhibition. Secondary endpoints can include overall survival.
- Euthanize mice when tumors reach a predetermined size or if signs of morbidity are observed.

Protocol 2: Immunophenotyping of the Tumor Microenvironment

1. Sample Collection:







- At a predetermined time point or at the end of the efficacy study, euthanize mice and surgically excise tumors.
- Collect spleens and tumor-draining lymph nodes for systemic immune response analysis.

2. Tissue Processing:

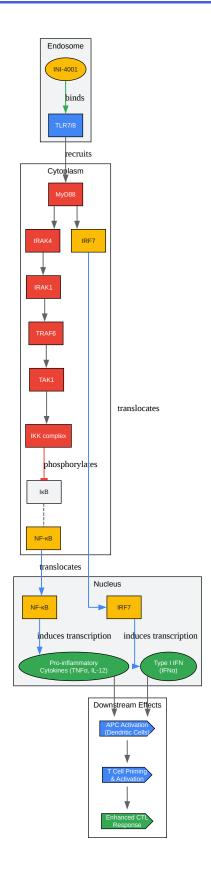
- Mechanically and enzymatically digest tumor tissue to create a single-cell suspension.
- Prepare single-cell suspensions from spleens and lymph nodes.
- · Lyse red blood cells using an appropriate buffer.

3. Flow Cytometry:

- Stain cell suspensions with a panel of fluorescently labeled antibodies to identify immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3 for T cells; CD11c, MHC-II for dendritic cells; F4/80 for macrophages).
- For intracellular cytokine staining (e.g., IFNγ, TNFα), stimulate cells in vitro with a cell stimulation cocktail (containing phorbol 12-myristate 13-acetate, ionomycin, and a protein transport inhibitor) for 4-6 hours before staining.
- Acquire data on a flow cytometer and analyze the results to quantify different immune cell subsets and their activation status.

Mandatory Visualizations Signaling Pathway



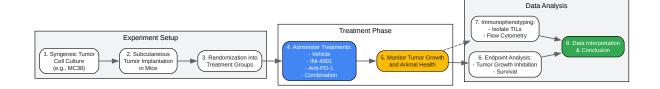


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Caption: TLR7/8 signaling pathway initiated by INI-4001.



Experimental Workflow



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Caption: Workflow for preclinical evaluation of INI-4001 and anti-PD-1.

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